4-methyl-2-phenyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide
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Overview
Description
4-methyl-2-phenyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C26H25N5OS and its molecular weight is 455.58. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound contains, are present in more than twenty classes of pharmaceuticals . Thiazoles, another component of this compound, are found in many potent biologically active compounds .
Mode of Action
Piperidine-containing compounds and thiazoles have been associated with a wide range of biological activities . The interaction of this compound with its targets and the resulting changes would depend on the specific target and the context in which the compound is used.
Biochemical Pathways
Piperidine derivatives and thiazoles are known to interact with a variety of biochemical pathways due to their wide range of biological activities .
Result of Action
Piperidine derivatives and thiazoles have been associated with a wide range of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Thiazoles are known to have diverse biological activities, including acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
4-Methyl-2-phenyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide, identified by its CAS number 922589-52-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C26H25N5OS, with a molecular weight of 455.6 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, and a piperidinyl group that may enhance its pharmacological properties.
Property | Value |
---|---|
CAS Number | 922589-52-4 |
Molecular Formula | C26H25N5OS |
Molecular Weight | 455.6 g/mol |
Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:
- Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : This enzyme is involved in insulin signaling and can be targeted for diabetes treatment. Compounds like thiazole derivatives have shown promising PTP1B inhibitory activity, suggesting potential applications in metabolic disorders .
- Anticancer Activity : Studies have demonstrated that thiazole derivatives can inhibit the growth of various cancer cell lines. The presence of the piperidinyl moiety may contribute to enhanced cytotoxic effects against tumors .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of similar thiazole compounds. For instance:
- In vitro Studies : Compounds with thiazole structures have been tested against several cancer types, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer. The results indicated significant antiproliferative effects, with some compounds achieving IC50 values in the low micromolar range .
Inhibition of PTP1B
A specific study focused on thiazole derivatives reported that certain compounds exhibited strong inhibitory effects on PTP1B, with IC50 values around 6.37 µM for the most potent derivatives . This suggests that this compound could similarly interact with this target.
Case Studies
- Case Study on Insulin Sensitivity : A study involving a series of thiazole derivatives demonstrated improved insulin sensitivity in diabetic models when administered in conjunction with PTP1B inhibitors. The tested compound showed promise in enhancing glucose uptake in muscle cells .
- Antitumor Activity Assessment : In vivo studies using xenograft models indicated that compounds structurally similar to our target compound significantly reduced tumor growth rates compared to controls, underscoring their potential as anticancer agents .
Properties
IUPAC Name |
4-methyl-2-phenyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5OS/c1-18-24(33-26(27-18)20-8-4-2-5-9-20)25(32)28-21-12-10-19(11-13-21)22-14-15-23(30-29-22)31-16-6-3-7-17-31/h2,4-5,8-15H,3,6-7,16-17H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGMQAKMQCIVKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.